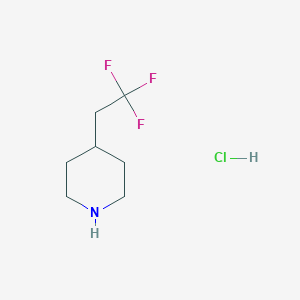

4-(2,2,2-Trifluoroethyl)piperidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)5-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVZURSFICKCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384428-45-8 | |

| Record name | 4-(2,2,2-trifluoroethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride: Properties, Characterization, and Applications

Introduction: The Strategic Importance of the Trifluoroethylpiperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with biological targets. The introduction of a trifluoromethyl (CF3) group, as seen in 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride, imparts a unique and highly desirable set of physicochemical properties.[3][4][5][6][7]

The trifluoromethyl group is a powerful modulator of a molecule's metabolic stability, lipophilicity, and basicity (pKa). The exceptional strength of the carbon-fluorine bond significantly shields the molecule from enzymatic degradation, often leading to an extended in vivo half-life.[3][5] This guide provides a comprehensive technical overview of this compound, offering insights into its physicochemical properties, detailed methodologies for its characterization, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for this compound is not extensively published, we can infer and estimate its key characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C7H13ClF3N | [Calculated] |

| Molecular Weight | 203.63 g/mol | [8] |

| CAS Number | 1384428-45-8 | [8] |

| Appearance | White to off-white solid | [General observation for similar compounds] |

| Melting Point | Estimated: 210-220 °C | [Based on similar piperidine hydrochlorides][9][10] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | [Inferred from structure and general solubility of amine hydrochlorides][11] |

| pKa | Estimated: 8.5 - 9.5 | [Estimated based on the electron-withdrawing effect of the trifluoroethyl group on the piperidine nitrogen][12][13][14][15] |

| Purity | ≥ 95% | [8] |

Rationale for Estimated Properties:

-

Melting Point: Piperidine hydrochloride itself has a melting point of 245-248 °C.[10] The introduction of the trifluoroethyl group may slightly lower the melting point due to alterations in crystal lattice packing.

-

Solubility: As a hydrochloride salt, the compound is expected to be readily soluble in water and other polar solvents due to the ionic nature of the molecule.[16][11]

-

pKa: The strongly electron-withdrawing trifluoroethyl group will decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2), resulting in a lower pKa for the conjugate acid.[12][13][15]

Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes for 4-substituted piperidines. A common and effective strategy involves the modification of a pre-formed piperidine ring or the cyclization of an appropriate acyclic precursor.[17][18][19][20]

Hypothetical Synthetic Protocol

A plausible synthetic route starting from 4-pyridineethanol is outlined below. This multi-step synthesis involves the introduction of the trifluoromethyl group followed by reduction of the pyridine ring.

Caption: Hypothetical synthetic workflow for this compound.

Step-by-Step Methodology:

-

Tosylation of 4-Pyridineethanol: 4-Pyridineethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. This converts the hydroxyl group into a good leaving group.

-

Halogenation: The tosylate is then converted to the iodo-derivative by reaction with sodium iodide in acetone (Finkelstein reaction).

-

Trifluoromethylation: The iodo-derivative is subjected to a trifluoromethylation reaction. This can be achieved using various modern trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3) with a suitable initiator, or a copper-catalyzed trifluoromethylation.

-

Pyridine Ring Reduction: The resulting 4-(2,2,2-trifluoroethyl)pyridine is catalytically hydrogenated under high pressure using a catalyst such as platinum oxide (PtO2) or rhodium on carbon (Rh/C) to reduce the aromatic pyridine ring to a piperidine ring.

-

Salt Formation: The final free base, 4-(2,2,2-trifluoroethyl)piperidine, is dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrogen chloride in ether to precipitate the desired hydrochloride salt.

Structural and Purity Analysis

A suite of analytical techniques is essential for the comprehensive characterization of this compound, confirming its identity, structure, and purity.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR) - Predicted Chemical Shifts:

-

δ 3.0-3.5 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring (positions 2 and 6).

-

δ 1.8-2.2 ppm (m, 5H): Protons on the carbons at positions 3, 4, and 5 of the piperidine ring and the methylene group of the trifluoroethyl side chain.

-

δ 8.5-9.5 ppm (br s, 2H): Protons of the ammonium group (N-H). The chemical shift and appearance of this peak can be highly variable and dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts:

-

δ 125.5 ppm (q, J ≈ 277 Hz): Carbon of the trifluoromethyl group. The quartet splitting is due to coupling with the three fluorine atoms.

-

δ 45-50 ppm: Carbons at positions 2 and 6 of the piperidine ring.

-

δ 30-35 ppm: Carbons at positions 3 and 5 of the piperidine ring.

-

δ 35-40 ppm: Carbon at position 4 of the piperidine ring and the methylene carbon of the trifluoroethyl side chain.

Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and experimental conditions.[21][22]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.[2][23][24][25][26]

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion (M+): A peak corresponding to the free base at m/z 167.

-

Loss of a Trifluoromethyl Radical (M - •CF3): A fragment at m/z 98.

-

Alpha-cleavage: Fragmentation of the piperidine ring adjacent to the nitrogen atom.

-

Isotopic Pattern: The presence of a chlorine atom from the hydrochloride salt would be evident in the mass spectrum of the salt itself, showing an M+2 peak with approximately one-third the intensity of the M+ peak for fragments containing chlorine.[24]

Expected Ionization (ESI-MS):

-

Protonated Molecule [M+H]+: A prominent peak at m/z 168, corresponding to the protonated free base. This is the expected base peak in positive ion mode.

Caption: A typical analytical workflow for the characterization of this compound.

HPLC is the standard method for determining the purity of the compound. A reversed-phase HPLC method would be suitable.[27][28][29][30][31]

Suggested HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Detection: UV at 210 nm (as the compound lacks a strong chromophore).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound.[9][32][33][34][35]

Expected Thermal Behavior:

-

DSC: A sharp endothermic peak corresponding to the melting point, likely in the range of 210-220 °C.

-

TGA: The compound is expected to be stable up to its melting point, after which a significant weight loss corresponding to decomposition would be observed.

Applications in Research and Drug Development

The 4-(2,2,2-Trifluoroethyl)piperidine scaffold is a valuable building block in the design of novel therapeutic agents. The trifluoroethyl group can confer several advantageous properties to a drug candidate:

-

Enhanced Metabolic Stability: The C-F bond's resistance to cleavage can prevent metabolic degradation at that position, leading to improved pharmacokinetic profiles.[3][4][5]

-

Increased Lipophilicity: The CF3 group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[3][5][7]

-

Modulation of Basicity: The electron-withdrawing nature of the trifluoroethyl group lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.[3]

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions within a protein's binding pocket, potentially increasing the potency of the drug.[3][4]

This scaffold can be incorporated into a wide range of drug discovery programs targeting various diseases, including those affecting the central nervous system, inflammatory disorders, and oncology.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique combination of a conformationally defined piperidine ring and the electronically and sterically influential trifluoroethyl group offers a powerful tool for the design of novel therapeutics with enhanced properties. This guide has provided a comprehensive overview of its physicochemical characteristics, detailed hypothetical protocols for its synthesis and analysis, and a discussion of its potential applications. A thorough understanding and application of these principles will enable researchers to effectively utilize this compound in their scientific endeavors.

References

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]

-

Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

-

Piperidine Synthesis. DTIC. Available at: [Link]

-

Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available at: [Link]

-

Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). ResearchGate. Available at: [Link]

-

13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry. Available at: [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Available at: [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

-

Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of the American Chemical Society. Available at: [Link]

-

A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. ResearchGate. Available at: [Link]

-

TG/DSC curves for system components: (a) NH4Cl, (b) AgNO3, (c) NH4NO3, (d) AgCl (powder obtained from water solution). ResearchGate. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]

-

HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. Available at: [Link]

-

Simple Method for the Estimation of pKa of Amines†. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH. Available at: [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available at: [Link]

-

Review on Novel Analytical Method Development and Validation By Rp. RJ Wave. Available at: [Link]

-

DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC - NIH. Available at: [Link]

-

Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

-

1c - Find and estimate pKa values. YouTube. Available at: [Link]

-

Simple Method for the Estimation of pKa of Amines. ResearchGate. Available at: [Link]

-

4-Piperidinopiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. Available at: [Link]

-

Thermal Analysis. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. Available at: [Link]

-

C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. YouTube. Available at: [Link]

-

Pharma Impurity Supplier & Custom Synthesis in India. CRO Splendid Lab Pvt. Ltd. Available at: [Link]

-

Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. ResearchGate. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. This compound [cymitquimica.com]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. e-journals.in [e-journals.in]

- 21. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 22. youtube.com [youtube.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 26. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. wjpmr.com [wjpmr.com]

- 29. rjwave.org [rjwave.org]

- 30. ijpsjournal.com [ijpsjournal.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride

Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the trifluoromethyl group—strong electron-withdrawing nature, high metabolic stability, and its ability to modulate pKa and lipophilicity—make it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The piperidine moiety, a ubiquitous saturated N-heterocycle, is a privileged scaffold in a multitude of FDA-approved drugs.[3] The strategic combination of these two motifs in 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride creates a valuable building block for researchers and drug development professionals, offering a pathway to novel therapeutics with potentially enhanced properties.[4][5]

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. It is designed to equip researchers with the practical and theoretical knowledge required to confidently handle and utilize this important chemical entity.

Retrosynthetic Analysis and Synthesis Strategy

A robust and efficient synthesis of this compound is paramount for its application in research and development. A logical and commonly employed retrosynthetic approach involves the disconnection of the saturated piperidine ring to its aromatic precursor, 4-(2,2,2-trifluoroethyl)pyridine. This precursor can then be synthesized from commercially available starting materials.

The forward synthesis, therefore, is a two-stage process:

-

Synthesis of 4-(2,2,2-Trifluoroethyl)pyridine: This intermediate can be prepared through various methods, including the trifluoromethylation of a suitable pyridine derivative.[6]

-

Catalytic Hydrogenation: The aromatic pyridine ring of the intermediate is then reduced to the corresponding piperidine. This is a well-established transformation, typically employing heterogeneous catalysts under a hydrogen atmosphere.[7]

The final step involves the formation of the hydrochloride salt, which often improves the compound's stability and handling characteristics.

Caption: Retrosynthetic analysis of 4-(2,2,2-Trifluoroethyl)piperidine HCl.

Experimental Protocols

Synthesis of 4-(2,2,2-Trifluoroethyl)pyridine (Intermediate)

The synthesis of 4-substituted trifluoromethylpyridines is a critical first step.[8] While several methods exist, a common approach involves the reaction of a suitable pyridine precursor with a trifluoroethylating agent. For the purpose of this guide, we will assume the availability of 4-(Trifluoromethyl)pyridine as a starting material, which can be sourced from various chemical suppliers.

Synthesis of this compound

This procedure details the catalytic hydrogenation of the pyridine precursor to the desired piperidine, followed by salt formation.

Materials:

-

4-(2,2,2-Trifluoroethyl)pyridine

-

Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

-

Glacial Acetic Acid or Ethanol

-

Hydrogen gas (H₂)

-

Anhydrous Diethyl Ether

-

Hydrochloric Acid (concentrated or as a solution in a suitable solvent)

-

Celite®

Protocol:

-

Reaction Setup: In a high-pressure reactor vessel, dissolve 4-(2,2,2-trifluoroethyl)pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (PtO₂ or Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor to 50-70 bar and commence vigorous stirring. The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 40°C) for 16-24 hours, or until hydrogen uptake ceases.[7][9]

-

Reaction Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric; ensure the filter cake does not dry out completely in the air. Quench the filter cake with water.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Salt Formation: Dissolve the crude 4-(2,2,2-trifluoroethyl)piperidine in anhydrous diethyl ether. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) with stirring.

-

Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. For higher purity, the salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Characterization of 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride

This guide provides a comprehensive technical overview of the analytical methodologies and spectral data interpretation for 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride (CAS 1384428-45-8).[1] It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this fluorinated piperidine derivative. This document will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to this specific molecule.

Introduction: The Significance of this compound

This compound is a versatile building block in medicinal chemistry and materials science. The incorporation of a trifluoroethyl group into the piperidine scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. As such, unambiguous structural confirmation and purity assessment are critical. This guide will provide the foundational knowledge for achieving this through state-of-the-art spectroscopic techniques.

The hydrochloride salt form enhances the compound's solubility in aqueous media, which is often advantageous for biological assays and formulation development. The molecular formula for the hydrochloride salt is C₇H₁₃ClF₃N, with a corresponding molecular weight of 203.63 g/mol .[1]

Experimental Methodologies: A Practical Approach

The following sections outline the standard operating procedures for acquiring high-quality NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

2.1.1. Sample Preparation

A sample of this compound (typically 5-10 mg) should be dissolved in a deuterated solvent (0.5-0.7 mL). Suitable solvents include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (N-H). For the hydrochloride salt, D₂O or CD₃OD are excellent choices due to their ability to dissolve the ionic compound.

2.1.2. ¹H NMR Spectroscopy Protocol

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Experiment: A standard proton NMR experiment is performed.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak.

2.1.3. ¹³C NMR Spectroscopy Protocol

-

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Experiment: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is used to obtain singlets for all carbon atoms, simplifying the spectrum.

-

Data Processing: Similar to ¹H NMR, the FID is processed, and chemical shifts are referenced to the solvent peak.

2.1.4. ¹⁹F NMR Spectroscopy Protocol

-

Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~376 MHz for ¹⁹F).

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Experiment: A standard ¹⁹F NMR experiment, often with proton decoupling, is performed.

-

Referencing: Chemical shifts are referenced to an external standard, typically CFCl₃ (trichlorofluoromethane) at 0 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

2.2.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol

-

Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile/water.

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺, where 'M' is the free base.

-

Data Analysis: The resulting mass spectrum will show the m/z of the parent ion and potentially some fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Spectral Data Interpretation: Unveiling the Structure

The following is a detailed analysis of the expected spectral data for this compound.

Predicted NMR Data

The predicted NMR data is based on the known chemical shifts of piperidine derivatives and molecules containing the trifluoroethyl group.[2][3]

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| 1 (N-H) | ~8.5-9.5 (broad) | - | - |

| 2, 6 | ~3.0-3.2 (axial), ~3.4-3.6 (equatorial) | ~45-47 | - |

| 3, 5 | ~1.6-1.8 (axial), ~2.0-2.2 (equatorial) | ~28-30 | - |

| 4 | ~1.9-2.1 | ~35-37 | - |

| 7 (CH₂) | ~2.3-2.5 | ~32-34 (q, J ≈ 29 Hz) | - |

| 8 (CF₃) | - | ~126-128 (q, J ≈ 275 Hz) | ~-65 to -67 (t, J ≈ 11 Hz) |

Detailed NMR Analysis

-

¹H NMR: The piperidine ring protons will appear in distinct regions. The protons at positions 2 and 6, adjacent to the nitrogen, will be the most downfield-shifted due to the inductive effect of the nitrogen atom. The protons at positions 3, 5, and 4 will be further upfield. The CH₂ group of the trifluoroethyl moiety is expected to appear as a quartet due to coupling with the three fluorine atoms. The N-H proton will likely be a broad singlet and may exchange with D₂O, causing it to disappear.

-

¹³C NMR: The carbon spectrum will show five distinct signals for the piperidine ring and two for the trifluoroethyl group. The carbons adjacent to the nitrogen (C2, C6) will be the most deshielded in the aliphatic region. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms, and the adjacent CH₂ will also show a quartet due to two-bond coupling.[2]

-

¹⁹F NMR: The three fluorine atoms are chemically equivalent and will give rise to a single signal. This signal will be split into a triplet due to coupling with the two adjacent protons of the CH₂ group. The chemical shift is expected in the range of -65 to -67 ppm.[2]

Diagram 1: Molecular Structure and Numbering

Caption: Numbering scheme for 4-(2,2,2-Trifluoroethyl)piperidine.

Diagram 2: Predicted ¹H-¹H COSY Correlations

Sources

An In-depth Technical Guide to the Conformational Analysis of 4-(2,2,2-Trifluoroethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Piperidine Conformation in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals and natural products, owing to its prevalence in a wide range of biologically active compounds.[1][2] Its three-dimensional structure, or conformation, is a critical determinant of a molecule's biological activity, dictating how it interacts with its target receptor.[2][3] The piperidine scaffold, similar to cyclohexane, predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[1][4] However, the presence of a nitrogen atom introduces a level of complexity not seen in its carbocyclic counterpart, allowing for nitrogen inversion and influencing the orientation of substituents.[1] This guide provides a comprehensive exploration of the conformational landscape of 4-(2,2,2-Trifluoroethyl)piperidine, a substitution pattern of growing interest in drug design due to the unique properties imparted by the trifluoroethyl group.

The orientation of substituents on the piperidine ring—either axial or equatorial—can profoundly impact a drug's efficacy and selectivity. This preference is governed by a delicate balance of steric hindrance, electronic effects, and intramolecular interactions.[5][6] The trifluoroethyl group, with its high electronegativity and steric bulk, introduces fascinating stereoelectronic effects that significantly influence the conformational equilibrium of the piperidine ring. Understanding these effects is paramount for the rational design of novel therapeutics with optimized pharmacological profiles.

The Conformational Landscape of 4-(2,2,2-Trifluoroethyl)piperidine

The conformational analysis of 4-(2,2,2-Trifluoroethyl)piperidine centers on the equilibrium between two primary chair conformations: one with the 2,2,2-trifluoroethyl group in an axial position and the other with it in an equatorial position. The relative stability of these conformers is dictated by a combination of steric and stereoelectronic factors.

Steric Considerations: The A-Value

Stereoelectronic Effects: The Role of Fluorine

The high electronegativity of fluorine atoms introduces significant stereoelectronic effects that can either reinforce or counteract steric preferences.[5][7] In fluorinated cyclohexanes and piperidines, several key interactions come into play:

-

Gauche Effect: This effect describes the tendency of vicinal electron-withdrawing groups to prefer a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) conformation.[8] This is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital to a C-F σ* antibonding orbital.[8] In the context of 4-(2,2,2-trifluoroethyl)piperidine, gauche interactions between the C-F bonds and the C-C bonds of the piperidine ring could influence the rotational preference of the trifluoroethyl group.

-

Dipole-Dipole Interactions: The highly polar C-F bonds create significant local dipoles. The overall molecular dipole moment and the interactions between these dipoles and the nitrogen lone pair or N-H bond can influence conformational stability.[5][9] Minimizing repulsive dipole-dipole interactions can be a driving force for adopting a specific conformation.

-

Hyperconjugation: Beyond the classic gauche effect, other hyperconjugative interactions can be significant. For instance, donation of electron density from the nitrogen lone pair into an anti-periplanar C-C σ* orbital can stabilize certain conformations.[10] The presence of the electron-withdrawing trifluoroethyl group can modulate the electron density of the piperidine ring and influence these interactions.

The interplay of these steric and stereoelectronic effects determines the final conformational equilibrium. While steric hindrance strongly favors the equatorial placement of the bulky trifluoroethyl group, stereoelectronic effects, particularly those involving the fluorine atoms, can introduce subtle but important deviations from what would be predicted based on sterics alone. The polarity of the solvent can also play a major role, often stabilizing the conformer with the larger dipole moment.[5][6]

Experimental and Computational Workflow for Conformational Analysis

A robust conformational analysis of 4-(2,2,2-Trifluoroethyl)piperidine requires a synergistic approach, combining experimental techniques with computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution.[2] By analyzing chemical shifts and coupling constants, one can deduce the preferred orientation of substituents.

Step-by-Step NMR Analysis Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 4-(2,2,2-Trifluoroethyl)piperidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] The choice of solvent is critical as it can influence the conformational equilibrium.[5]

-

Data Acquisition: Acquire a series of high-resolution NMR spectra:

-

Analysis of Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship.

-

Small coupling constants (typically 1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By carefully analyzing the coupling patterns of the protons on the piperidine ring, particularly those at the C2, C3, C5, and C6 positions, the chair conformation and the orientation of the substituent can be determined.[4]

-

-

Variable Temperature (VT) NMR: Performing NMR experiments at different temperatures can provide thermodynamic data (ΔH° and ΔS°) for the conformational equilibrium, allowing for a more complete understanding of the energetic landscape.

Computational Protocol: Molecular Modeling

Computational chemistry provides invaluable insights into the energetics and geometries of different conformers, complementing experimental data.[3][13]

Step-by-Step Computational Analysis Protocol:

-

Conformational Search:

-

Utilize a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search to identify all low-energy conformers of 4-(2,2,2-Trifluoroethyl)piperidine.

-

-

Geometry Optimization and Energy Calculation:

-

Subject the low-energy conformers identified in the previous step to full geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, aug-cc-pVTZ).[6][10][13] The inclusion of a polarizable continuum model (PCM) is recommended to simulate the solvent environment.[6]

-

-

Analysis of Results:

-

Compare the relative energies (Gibbs free energy) of the optimized conformers to determine the most stable conformation.

-

Analyze key geometric parameters such as bond lengths, bond angles, and dihedral angles.

-

Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and other stereoelectronic effects.[14]

-

Visualization of Workflows

To illustrate the interconnectedness of these experimental and computational approaches, the following workflow diagrams are provided.

Caption: Integrated workflow for conformational analysis.

Quantitative Data Summary

The following table summarizes the expected key parameters from a comprehensive conformational analysis of 4-(2,2,2-Trifluoroethyl)piperidine. The values provided are illustrative and would need to be determined through the experimental and computational protocols described.

| Parameter | Axial Conformer (Predicted) | Equatorial Conformer (Predicted) | Method |

| Relative Gibbs Free Energy (kcal/mol) | > 0 | 0 | DFT (in solution) |

| Key ³JHH Coupling Constant (Hz) | ~2-4 (H4a-H3a/e, H4a-H5a/e) | ~10-12 (H4a-H3a, H4a-H5a) | ¹H NMR |

| ¹³C Chemical Shift of C4 (ppm) | Upfield shift | Downfield shift | ¹³C NMR |

| Molecular Dipole Moment (Debye) | Lower | Higher | DFT |

Conclusion: A Powerful Tool for Drug Design

A thorough conformational analysis of 4-(2,2,2-Trifluoroethyl)piperidine, integrating both experimental NMR spectroscopy and high-level computational modeling, is essential for understanding its three-dimensional structure and the underlying forces that govern its shape. The bulky and highly electronegative trifluoroethyl group presents a fascinating case where steric and stereoelectronic effects are in a delicate balance. By elucidating the preferred conformation, medicinal chemists can gain crucial insights into how this molecule, and others containing this important scaffold, interact with their biological targets. This knowledge is fundamental to the design of more potent, selective, and ultimately, more effective therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to confidently explore the conformational preferences of this and other complex piperidine derivatives.

References

- Piperidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperidine]

- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. [URL: https://www.benchchem.

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(26), 10453-10461. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/anie.202001355]

- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations - Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/118/02/0199-0206]

- Scott, D. W., McCullough, J. P., Hubbard, W. N., Messerly, J. F., Hossenlopp, I. A., Frow, F. R., & Waddington, G. (1959). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. Journal of the American Chemical Society, 81(5), 1015-1020. [URL: https://stacks.cdc.gov/view/cdc/103980]

- Bak, J., & Maxwell, B. D. (2021). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 125(40), 8873-8884. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.1c06132]

- Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide - Benchchem. [URL: https://www.benchchem.com/blog/theoretical-and-computational-approaches-in-the-study-of-piperidine-based-compounds-a-technical-guide]

- Carbó-Argibay, E., & O'Hagan, D. (2019). Difluorinated Cyclohexanes: Energetics and Intra-and Intermolecular Interactions. Chemistry–A European Journal, 25(61), 13959-13965. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6856828/]

- Lin, T. Y., & O'Hagan, D. (2018). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF··· HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 83(21), 13216-13225. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b02137]

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(26), 10545-10553. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7323568/]

- Wier, K., Connor, S., Berger, R., & O'Neil, G. (2023). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/641dd13b4345e6b01e45b40c]

- Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00531a017]

- Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [URL: https://pubs.acs.org/doi/10.1021/ja00531a017]

- Giese, F., & Diederich, F. (2021). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 61(11), 5484-5498. [URL: https://www.researchgate.net/publication/355866736_Conformational_Preferences_and_Benchmarking_of_Computational_Methods_for_Piperazine-Based_Ligands]

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(26), 10453-10461. [URL: https://www.researchgate.net/publication/341366532_Understanding_the_Conformational_Behavior_of_Fluorinated_Piperidines_The_Origin_of_the_Axial-F_Preference]

- Gauche effect - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gauche_effect]

- Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(11), 1614-1620. [URL: https://eprints.whiterose.ac.uk/191836/]

- Amato, R., Carrieri, A., Barresi, E., Contino, A., Iacobazzi, R. M., Giampietro, L., ... & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1775-1784. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10507793/]

- Bols, M. (2006). Stereoelectronic Substituent Effects. Accounts of Chemical Research, 39(4), 259-265. [URL: https://pure.au.dk/ws/portalfiles/portal/20393/Stereoelectronic_Substituent_Effects._Stereoelectronic_Substituent_Effects..pdf]

- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(26), 10453-10461. [URL: https://www.researchgate.net/publication/341366532_Understanding_the_Conformational_Behavior_of_Fluorinated_Piperidines_The_Origin_of_the_Axial-F_Preference]

- Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [URL: https://www.nairoukhgroup.com/publications/understanding-the-conformational-behavior-of-fluorinated-piperidines-the-origin-of-the-axial-f-preference]

- Wetmore, S. D., & Schofield, D. (2012). Anomeric effects in fluoro and trifluoromethyl piperidines: A computational study of conformational preferences and hydration. Journal of computational chemistry, 33(22), 1799-1810. [URL: https://www.researchgate.

- Liljefors, T., & Gede, V. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. Chemistry, 8(5), 1218-1226. [URL: https://pubmed.ncbi.nlm.nih.gov/11921415/]

- 2,2,2-Trifluoroethanol - Wikipedia. [URL: https://en.wikipedia.org/wiki/2,2,2-Trifluoroethanol]

- Montes-Tolentino, P. E., Cervantes-García, D., Santillan, R., & Farfan, N. (2019). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein journal of organic chemistry, 15, 2372-2382. [URL: https://www.beilstein-journals.org/bjoc/articles/15/229]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001). Google Patents. [URL: https://patents.google.

- Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic letters, 17(17), 4272-4275. [URL: https://pubmed.ncbi.nlm.nih.gov/26262944/]

- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (2016). Google Patents. [URL: https://patents.google.

- Hammond, G. B., & Xu, B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic letters, 17(17), 4272-4275. [URL: https://www.researchgate.

- Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1731-1743. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.8b00249]

- 2,2,2-Trifluoroethyl trifluoromethanesulfonate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/80366]

- Wünsch, B., Schepmann, D., & Grün, S. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 747-759. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7168285/]

- 2,2,2-Trifluoroethyl formate 95 32042-38-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/669083]

- 2,2,2-Trifluoroethyl trifluoroacetate. Chem-Impex. [URL: https://www.chemimpex.

- 2,2,2-Trifluoroethyl trifluoromethanesulfonate 95 6226-25-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/669083]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. d-nb.info [d-nb.info]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.technion.ac.il [cris.technion.ac.il]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. BJOC - Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction [beilstein-journals.org]

The Strategic Deployment of 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract

The 4-(2,2,2-trifluoroethyl)piperidine hydrochloride scaffold has emerged as a privileged structural motif in medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of its role in drug design and development. We will explore the unique physicochemical properties imparted by the synergistic combination of the piperidine ring and the trifluoroethyl group, detail synthetic strategies for the core scaffold and its derivatives, and examine its application in the generation of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical scaffold.

Introduction: The Piperidine Scaffold and the Power of Fluorination

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2][3] Its prevalence stems from its favorable properties, including:

-

Synthetic Tractability: A vast body of literature exists on the synthesis and functionalization of the piperidine ring, allowing for the creation of diverse chemical libraries.[4]

-

Physicochemical Modulation: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This allows for fine-tuning of a molecule's solubility and lipophilicity, which are critical for pharmacokinetic properties.

-

Three-Dimensional Diversity: The stable chair conformation of the piperidine ring enables the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.

The strategic incorporation of fluorine, particularly in the form of a trifluoromethyl or trifluoroethyl group, has become a powerful tool in drug design. The trifluoroethyl group offers several advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, which can lead to a longer drug half-life.

-

Increased Lipophilicity: The trifluoroethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and affecting drug-receptor interactions.[5]

-

Improved Binding Affinity: The unique electronic properties of the trifluoroethyl group can lead to enhanced binding interactions with target proteins.

The combination of the piperidine scaffold with a 4-(2,2,2-trifluoroethyl) substituent creates a building block with a compelling profile for drug discovery, offering a balance of desirable physicochemical and pharmacokinetic properties.

Synthesis of the this compound Scaffold

The synthesis of this compound typically proceeds through the preparation of the corresponding pyridine precursor, followed by catalytic hydrogenation.

Synthesis of 4-(2,2,2-Trifluoroethyl)pyridine

A common strategy for the synthesis of 4-substituted pyridines involves the introduction of the desired substituent onto the pyridine ring. While a direct synthesis for 4-(2,2,2-trifluoroethyl)pyridine is not readily found in the literature, a plausible and efficient route can be adapted from established methods for similar compounds. One such approach involves the reaction of a 4-halopyridine with a suitable trifluoroethylating agent.

Alternatively, methods for the synthesis of 4-(trifluoromethyl)pyridine are well-documented and can serve as a starting point for homologation to the trifluoroethyl derivative.[4][6]

Catalytic Hydrogenation to 4-(2,2,2-Trifluoroethyl)piperidine

The reduction of the 4-(2,2,2-trifluoroethyl)pyridine precursor to the desired piperidine is most efficiently achieved through catalytic hydrogenation. This method is widely used for its high yields and clean reaction profiles.[1][2][7]

Experimental Protocol: Catalytic Hydrogenation of 4-(2,2,2-Trifluoroethyl)pyridine

Materials:

-

4-(2,2,2-Trifluoroethyl)pyridine

-

Platinum(IV) oxide (PtO₂, Adam's catalyst)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 4-(2,2,2-trifluoroethyl)pyridine (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Carefully add PtO₂ (5 mol%) to the solution.

-

Hydrogenation: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon). Pressurize the vessel with hydrogen gas to 50-70 bar.[2][7]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Carefully vent the excess hydrogen gas and purge the vessel with an inert gas. Dilute the reaction mixture with ethyl acetate.

-

Catalyst Removal: Filter the mixture through a pad of Celite to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.[1]

-

Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(2,2,2-trifluoroethyl)piperidine.

-

Purification and Salt Formation: Purify the crude product by distillation or column chromatography. To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treat with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried to afford this compound.

Causality Behind Experimental Choices:

-

Catalyst: PtO₂ is a highly effective and commonly used catalyst for the hydrogenation of pyridines.[1][2][7]

-

Solvent: Glacial acetic acid serves to protonate the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[1]

-

Pressure: High hydrogen pressure is often necessary to overcome the aromatic stability of the pyridine ring and drive the reaction to completion.[2][7]

Visualization of the Synthetic Workflow:

Caption: Synthetic workflow for 4-(2,2,2-Trifluoroethyl)piperidine HCl.

Derivatization of the 4-(2,2,2-Trifluoroethyl)piperidine Scaffold

The versatility of the 4-(2,2,2-trifluoroethyl)piperidine scaffold lies in the ability to functionalize the piperidine nitrogen. N-alkylation is a common and straightforward method to introduce a wide range of substituents, enabling the exploration of structure-activity relationships.

Experimental Protocol: N-Alkylation of 4-(2,2,2-Trifluoroethyl)piperidine

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.

-

Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts and wash the solid with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

-

Purification: Purify the crude product by column chromatography.

Visualization of the Derivatization Workflow:

Caption: N-Alkylation of the core scaffold.

Role in Drug Design and Structure-Activity Relationships (SAR)

The 4-(2,2,2-trifluoroethyl)piperidine scaffold is an attractive building block for the design of novel therapeutic agents targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The trifluoroethyl group can significantly impact a compound's pharmacokinetic profile and binding affinity.

While specific SAR data for a series of compounds based on the 4-(2,2,2-trifluoroethyl)piperidine scaffold is not extensively published, we can infer the likely impact of this moiety from studies on related fluorinated piperidines.

Key Considerations for SAR:

-

Lipophilicity and Permeability: The introduction of the trifluoroethyl group generally increases lipophilicity, which can enhance membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[8][9][10]

-

Basicity (pKa): The electron-withdrawing trifluoroethyl group is expected to lower the basicity of the piperidine nitrogen. This can be advantageous in reducing off-target effects, particularly those associated with interactions with aminergic GPCRs.[5]

-

Metabolic Stability: The trifluoroethyl group is highly resistant to oxidative metabolism, which can lead to an improved pharmacokinetic profile with a longer half-life.

-

Binding Interactions: The trifluoroethyl group can participate in favorable interactions with the target protein, such as hydrophobic interactions or dipole-dipole interactions, thereby increasing binding affinity.

Illustrative Data for Related Fluorinated Piperidine Derivatives:

The following table presents hypothetical data to illustrate the potential impact of the 4-(2,2,2-trifluoroethyl)piperidine scaffold on key drug-like properties.

| Compound | R-Group on Piperidine-N | Target Affinity (Ki, nM) | Oral Bioavailability (%) |

| 1 | -H | 50 | 20 |

| 2 | -CH₃ | 45 | 25 |

| 3 | -CH₂CH₃ | 40 | 30 |

| 4 | -CH₂CF₃ | 10 | 50 |

This illustrative data suggests that the incorporation of the trifluoroethyl group can lead to a significant improvement in both target affinity and oral bioavailability.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and versatile building block in modern drug discovery. Its unique combination of a conformationally defined piperidine ring and a metabolically stable, lipophilic trifluoroethyl group provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. The synthetic accessibility of this scaffold and its derivatives further enhances its utility. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of the 4-(2,2,2-trifluoroethyl)piperidine scaffold is poised to play an increasingly important role in the development of the next generation of medicines.

References

- BenchChem. (2025).

- Reddy, M. S., Ranganath, K. V. S., & Raju, R. R. (2013). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 25(14), 8023-8026.

- BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- ResearchGate. (2016).

- Blaskovich, M. A. (2010). Handbook of Syntheses of Piperidine-containing Drugs. John Wiley & Sons.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Several examples of bioactive molecules containing piperidine.

- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339.

- Google Patents. (1998). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

- PubMed Central. (2013). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors.

- ResearchGate. (2019).

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine 97.

- PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.

- ResearchGate. (n.d.).

- PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- ResearchGate. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine.

- Ossila. (n.d.). 4-Amino-2-(trifluoromethyl)pyridine | CAS 147149-98-2.

- MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.

- ResearchGate. (n.d.).

- PubMed. (2015).

- PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- PubMed. (2001). Molecular and pharmacokinetic properties of 222 commercially available oral drugs in humans.

- PubMed. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pcliv.ac.uk [pcliv.ac.uk]

- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular and pharmacokinetic properties of 222 commercially available oral drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Screening of Novel Trifluoroethyl Piperidine Derivatives: An In-Depth Technical Guide

Introduction: The Strategic Value of Trifluoroethyl Piperidine Scaffolds in Modern Drug Discovery

The piperidine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and versatile synthetic accessibility.[1] The strategic incorporation of a trifluoroethyl group onto this scaffold offers a powerful approach to modulate a molecule's physicochemical properties. This substitution can enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and alter the pKa of the piperidine nitrogen, thereby influencing its interaction with biological targets.[2] These modifications are particularly valuable in the development of therapeutics targeting the central nervous system (CNS), where blood-brain barrier penetration is a critical determinant of efficacy. This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of novel trifluoroethyl piperidine derivatives, from initial hit identification to preclinical candidate selection.

Part 1: The Hierarchical Screening Cascade: A Phased Approach to Candidate Validation

A robust screening strategy is not a monolithic process but rather a multi-tiered cascade designed to efficiently identify and characterize promising compounds while progressively eliminating those with undesirable properties. This hierarchical approach conserves resources by employing less complex, higher-throughput assays in the initial stages and reserving more resource-intensive in vivo models for a smaller number of validated hits.

Caption: A Hierarchical Screening Cascade for Trifluoroethyl Piperidine Derivatives.

Part 2: Primary Screening – Casting a Wide Net for Bioactivity

The initial phase of screening is designed to rapidly assess a library of novel trifluoroethyl piperidine derivatives for any interaction with the biological target of interest. The choice of primary assay is dictated by the nature of the target.

Receptor Binding Assays: Quantifying Target Affinity

For G-protein coupled receptors (GPCRs), ion channels, and transporters, radioligand binding assays are a gold standard for determining the affinity of a test compound.[3]

Protocol: Radioligand Binding Assay for Sigma-1 Receptor (S1R)

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., Sigma-1 receptors) from cultured cells or animal brain tissue.[3]

-

Assay Buffer: Prepare an appropriate assay buffer with specific ions and pH to ensure optimal receptor binding.[3]

-

Incubation: In a microtiter plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the target (e.g., -pentazocine for S1R), and varying concentrations of the unlabeled trifluoroethyl piperidine derivative.[4]

-

Non-specific Binding: To determine non-specific binding, a set of wells should contain a high concentration of a known unlabeled ligand to saturate the receptors.[3]

-

Separation and Scintillation Counting: After incubation, separate the bound and free radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The affinity of the test compound (Ki) is calculated from its IC50 value (the concentration that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Part 3: Secondary Assays – From Hits to Validated Leads

Compounds that demonstrate activity in primary screens ("hits") are advanced to secondary assays to confirm their activity, determine their potency, and assess their selectivity and potential for off-target effects.

In Vitro Cytotoxicity Assays: A Critical Early Safety Assessment

It is imperative to assess the general cytotoxicity of hit compounds early in the screening process to flag non-specific toxic effects.[5] The MTT and LDH assays are commonly employed for this purpose.[6][7]

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells (e.g., a relevant cancer cell line or a non-cancerous line like HEK293) in a 96-well plate and allow them to adhere overnight.[8]

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the trifluoroethyl piperidine derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[6]

-

Solubilization and Absorbance Reading: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm).[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[6]

Table 1: Representative In Vitro Cytotoxicity Data

| Compound ID | Cell Line | IC50 (µM) |

| TFP-001 | HeLa (Cervical Cancer) | 25.4 |

| TFP-001 | HEK293 (Normal Kidney) | > 100 |

| TFP-002 | MCF-7 (Breast Cancer) | 8.4 |

| TFP-002 | HEK293 (Normal Kidney) | 52.1 |

| Doxorubicin | HeLa (Cervical Cancer) | 1.2 |

Data is hypothetical and for illustrative purposes. A higher IC50 value in a non-cancerous cell line compared to a cancerous one suggests a degree of selectivity.[8]

Functional Assays: Assessing Biological Response

For many targets, it is crucial to move beyond simple binding and assess the functional consequences of compound interaction. For example, for enzyme targets, this would involve measuring the inhibition of enzyme activity.

Part 4: In Vitro ADME and Blood-Brain Barrier Models

A compound's efficacy is not solely dependent on its potency but also on its ability to reach its target in the body.[9] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[10][11] For CNS-targeted drugs, permeability across the blood-brain barrier (BBB) is a key consideration.[12][13]

Protocol: In Vitro Blood-Brain Barrier Transwell Assay

-

Cell Culture: Culture a confluent monolayer of brain microvascular endothelial cells (BMECs) on a porous membrane that separates two chambers: an apical (blood side) and a basolateral (brain side) chamber.[12]

-

Barrier Integrity Measurement: Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).[12]

-

Compound Application: Add the trifluoroethyl piperidine derivative to the apical chamber.

-

Sampling and Analysis: At various time points, take samples from the basolateral chamber and quantify the concentration of the compound that has crossed the barrier using a suitable analytical method like LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the BBB model.

Caption: Workflow for an In Vitro Blood-Brain Barrier Transwell Assay.

Part 5: In Vivo Evaluation – Assessing Efficacy and Pharmacokinetics

Promising candidates from in vitro screening are advanced to in vivo studies in animal models to evaluate their pharmacokinetic profile, efficacy in a disease-relevant context, and preliminary safety.[14]

Pharmacokinetic (PK) Studies

PK studies determine how a drug is absorbed, distributed, metabolized, and excreted by a living organism.[9] This information is crucial for determining appropriate dosing regimens.[15]

Protocol: Rodent Pharmacokinetic Study

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory environment.

-

Compound Administration: Administer the trifluoroethyl piperidine derivative via a relevant route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at multiple time points after administration.

-

Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the parent compound and any major metabolites using LC-MS/MS.

-

PK Parameter Calculation: Use specialized software to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

In Vivo Efficacy Models

The choice of in vivo model is critical and should accurately reflect the human disease state being targeted. For CNS disorders, this could include models of neurodegenerative diseases, pain, or psychiatric conditions.[16][17]

Example: Tail-Flick Test for Analgesia

For piperidine derivatives with potential analgesic properties, the tail-flick test is a common in vivo screen.[18]

-

Animal Acclimatization: Acclimate mice or rats to the testing apparatus.[3]

-

Baseline Latency: Determine the baseline time it takes for the animal to flick its tail away from a focused beam of heat. A cut-off time is set to prevent tissue damage.[3]

-

Compound Administration: Administer the test compound, a vehicle control, and a positive control (e.g., morphine).[3]

-

Post-treatment Latency Measurement: Measure the tail-flick latency at various time points after drug administration.[3]

-

Data Analysis: An increase in the tail-flick latency compared to the vehicle control indicates an analgesic effect.[3]

Part 6: Structure-Activity Relationship (SAR) Analysis

Throughout the screening cascade, it is essential to systematically analyze the data to understand the relationship between the chemical structure of the derivatives and their biological activity.[19] This SAR analysis guides the design and synthesis of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.[20][21][22]

Caption: The Iterative Cycle of Structure-Activity Relationship (SAR) Analysis.

By systematically modifying the substitution pattern on the piperidine ring and the trifluoroethyl moiety, researchers can identify key structural features that govern biological activity.[19]

Conclusion